N-(3-acetylphenyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide
Overview
Description
N-(3-acetylphenyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.13002836 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Conformation Studies
Research on similar compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, has focused on their molecular structure, conformation, and the implications for biological activity. For example, Gowda, Foro, and Fuess (2007) highlighted the significance of the N—H bond conformation in relation to the ortho- and meta-chloro substituents, which plays a crucial role in the molecule's interaction with biological receptors. These structural insights are crucial for understanding how variations in chemical structure influence biological function and interaction mechanisms (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).
Catalytic and Synthetic Applications
The catalytic reduction of carbon dioxide to methane and other C1-Cn products using molecular rhenium catalysts has been explored by Nganga et al. (2021). This research underscores the potential of molecular structures, including quinoline derivatives, in facilitating the conversion of CO2 into valuable chemical feedstocks, showcasing an innovative approach to addressing climate change and resource utilization challenges (Nganga et al., 2021).
Material Science and Engineering
In material science, the study of molecular interactions and properties of substances like methyl acetate in solutions of quinoxaline derivatives reveals the impact of temperature and concentration on such interactions. These findings, presented by Raphael, Bahadur, and Ebenso (2015), contribute to our understanding of molecular dynamics and are applicable in designing better materials and solvents for industrial applications (Raphael, Bahadur, & Ebenso, 2015).
Inhibition Mechanisms in Biochemistry
The inhibition of methionine aminopeptidase by quinolinyl sulfonamides, as studied by Huang et al. (2006), provides insight into the biochemical pathways affected by such compounds. Understanding these inhibition mechanisms is critical for the development of new therapeutic agents and the advancement of medicinal chemistry (Huang et al., 2006).
Properties
IUPAC Name |
N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)17-8-5-10-18(13-17)22(27(2,25)26)14-20(24)21-12-6-9-16-7-3-4-11-19(16)21/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGPFNPCKYANCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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